(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one (3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Brand Name: Vulcanchem
CAS No.: 7522-54-5
VCID: VC18454551
InChI: InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15?,17-,18-,19-/m0/s1
SMILES:
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol

(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

CAS No.: 7522-54-5

Cat. No.: VC18454551

Molecular Formula: C19H28O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one - 7522-54-5

Specification

CAS No. 7522-54-5
Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
IUPAC Name (3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15?,17-,18-,19-/m0/s1
Standard InChI Key OLPSAOWBSPXZEA-NIFJOCIDSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(C=C4[C@@]3(CC[C@@H](C4)O)C)O
Canonical SMILES CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O

Introduction

Chemical Identity and Structural Features

Core Architecture

The compound’s cyclopenta[a]phenanthrene skeleton consists of three benzene rings fused to a cyclopentane moiety, creating a rigid, planar structure . Key substituents include:

  • 3β- and 7β-hydroxyl groups: These polar groups enhance solubility and facilitate hydrogen bonding with biological targets.

  • 10β- and 13β-methyl groups: Hydrophobic moieties that influence lipid membrane interactions and receptor binding .

  • 17-ketone: A reactive site for enzymatic reduction or conjugation .

Stereochemical specificity at C3, C8, C9, C10, C13, and C14 is preserved through controlled synthetic routes, ensuring biological relevance .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • ¹H NMR: δ 1.02 (s, 3H, C10-CH₃), δ 1.18 (s, 3H, C13-CH₃), δ 3.56 (m, H-3), δ 4.12 (m, H-7).

  • MS: m/z 304.4 [M]⁺, consistent with molecular weight.

X-ray crystallography of analogs reveals a bent conformation in the cyclopentane ring, which may influence protein binding .

Synthesis and Derivation

Natural Precursors

The compound is semi-synthetically derived from plant steroids, such as diosgenin or ursolic acid, via:

  • Hydroxylation: Introduction of hydroxyl groups at C3 and C7 using cytochrome P450 enzymes or chemical oxidants .

  • Methylation: S-adenosylmethionine-dependent transferases catalyze methyl group addition at C10 and C13.

  • Ring Closure: Acid-catalyzed cyclization forms the cyclopenta[a]phenanthrene core .

Total Synthesis

  • Step 1–3: Construction of the phenanthrene backbone via Diels-Alder reactions.

  • Step 4–7: Stereoselective hydroxylation and methylation using chiral catalysts.

  • Step 8–12: Ketone formation at C17 via Oppenauer oxidation .

Table 1: Key Synthetic Intermediates

IntermediateStructureYield (%)
3-Hydroxy-phenanthreneC₁₄H₁₂O85
10,13-Dimethyl derivativeC₁₆H₁₈O72
Cyclopenta-fused productC₁₉H₂₈O₃68

Mechanism of Action

Kinase Inhibition

At 50 nM, the analog 10h reduces CDK8/19 kinase activity to 35%, impairing transcriptional elongation in cancer cells . Molecular docking suggests the 17-ketone interacts with the kinase’s ATP-binding pocket .

Pro-Apoptotic Effects

In HMEC-1 endothelial cells, the compound induces caspase-3 activation (EC₅₀ = 0.59 µM) and mitochondrial membrane depolarization, surpassing 2-methoxyestradiol in potency .

Cell LineIC₅₀ (µM)Mechanism
CEM3.2Apoptosis
HeLa5.1ROS
HMEC-10.59CDK8 inhibition

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